1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one
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Overview
Description
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one is an organic compound that belongs to the class of ketones It features a naphthalene ring and a pyrrolidine ring connected by a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through reactions such as Friedel-Crafts acylation.
Formation of the Pyrrolidine Derivative: Pyrrolidine can be synthesized or obtained commercially and then functionalized to introduce the necessary reactive groups.
Coupling Reaction: The naphthalene and pyrrolidine derivatives are coupled using appropriate reagents and conditions, such as a base-catalyzed reaction or a transition metal-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethanone: A shorter chain analog with potentially different reactivity and properties.
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)butan-1-one: A compound with a similar structure but a different chain length, which may affect its chemical behavior and applications.
Uniqueness
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one is unique due to its specific combination of a naphthalene ring, a pyrrolidine ring, and a pentanone chain
Properties
CAS No. |
1026650-76-9 |
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Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C19H23NO/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3 |
InChI Key |
PDYIKONOBSBEMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC2=CC=CC=C21)N3CCCC3 |
Origin of Product |
United States |
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